

# PPM-3: A Technical Guide to a Potent and Selective ERK5 Degradator

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## Compound of Interest

Compound Name: PPM-3

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## Abstract

**PPM-3** is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Extracellular signal-regulated kinase 5 (ERK5). As a member of the mitogen-activated protein kinase (MAPK) family, ERK5 is implicated in various cellular processes, including cell proliferation, differentiation, and survival, making it a person of interest in oncological and immunological research. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **PPM-3**. It includes detailed summaries of its in-vitro efficacy, the signaling pathways it modulates, and the experimental methodologies employed in its characterization.

## Chemical Structure and Properties

**PPM-3** is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a moiety that binds to ERK5, connected by a flexible linker. This design facilitates the recruitment of the E3 ligase to ERK5, leading to its ubiquitination and subsequent degradation by the proteasome.

Chemical Name: (2S,4R)-1-((S)-2-(7-(4-(4-((5,11-Dimethyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][2]diazepin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)heptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide.[1]

Table 1: Physicochemical Properties of **PPM-3**

Property	Value	Reference
Molecular Formula	C <sub>54</sub> H <sub>69</sub> N <sub>11</sub> O <sub>6</sub> S	[1]
Molecular Weight	1000.28 g/mol	[1]
CAS Number	3032388-42-1	[1]
Solubility	Soluble in DMSO (up to 100 mM)	[1]
Storage	Store at -20°C	[1]
Purity	≥98% (HPLC)	[1]
InChI Key	QGJQNPNZAYRDMS-OESUUHGFSA-N	[1]
SMILES	<chem>O=C1C2=CC=CC=C2N(C3=NC(NC4=CC=C(N5CCN(CCCC(CCC(N--INVALID-LINK--C[C@H]6C(N--INVALID-LINK--C7=CC=C(C8=C(C)N=CS8)C=C7)=O)=O"&gt;C@HC(C)(C)C=O)CC5)C=C4OC)=NC=C3N1C)C</chem>	[1]

## Biological Activity and In-Vitro Efficacy

**PPM-3** is a highly potent and selective degrader of ERK5. Its efficacy has been demonstrated across a panel of cancer cell lines, where it induces the degradation of ERK5 at nanomolar concentrations.

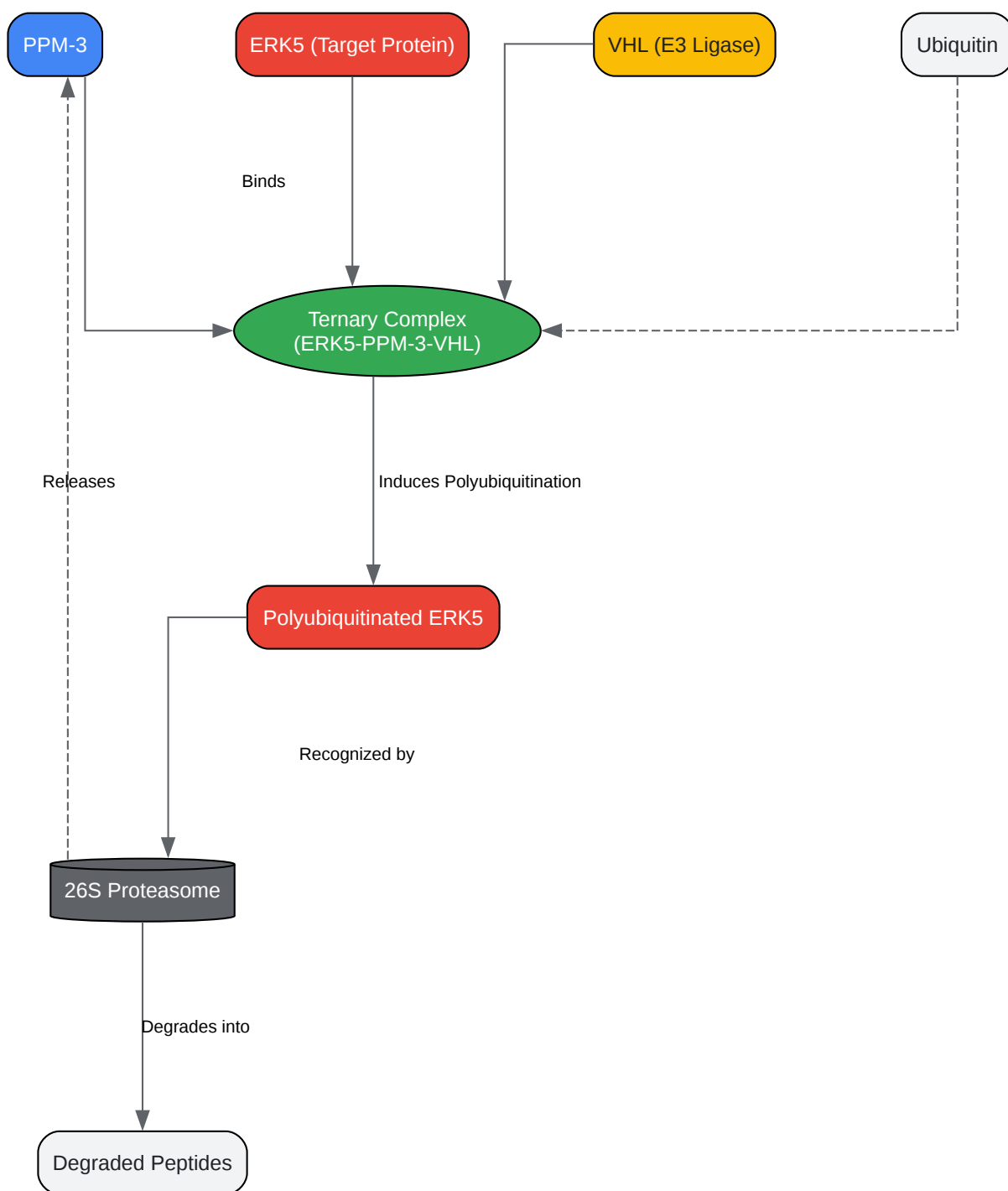
Table 2: In-Vitro Activity of **PPM-3**

Parameter	Cell Line	Value (nM)	Reference
IC <sub>50</sub> (ERK5 binding)	-	62.4	
DC <sub>50</sub> (ERK5 degradation)	HCT116	5.6	
H1975	11.5		
HepG2	13.7		
MDA-MB-231	22.7		
PC-3	23.5		
A375	41.4		

Interestingly, the direct degradation of ERK5 by **PPM-3** does not appear to inhibit tumor cell growth directly. Instead, its influence on tumor development is attributed to its effects on the differentiation of macrophages within the tumor microenvironment.

## Mechanism of Action and Signaling Pathway

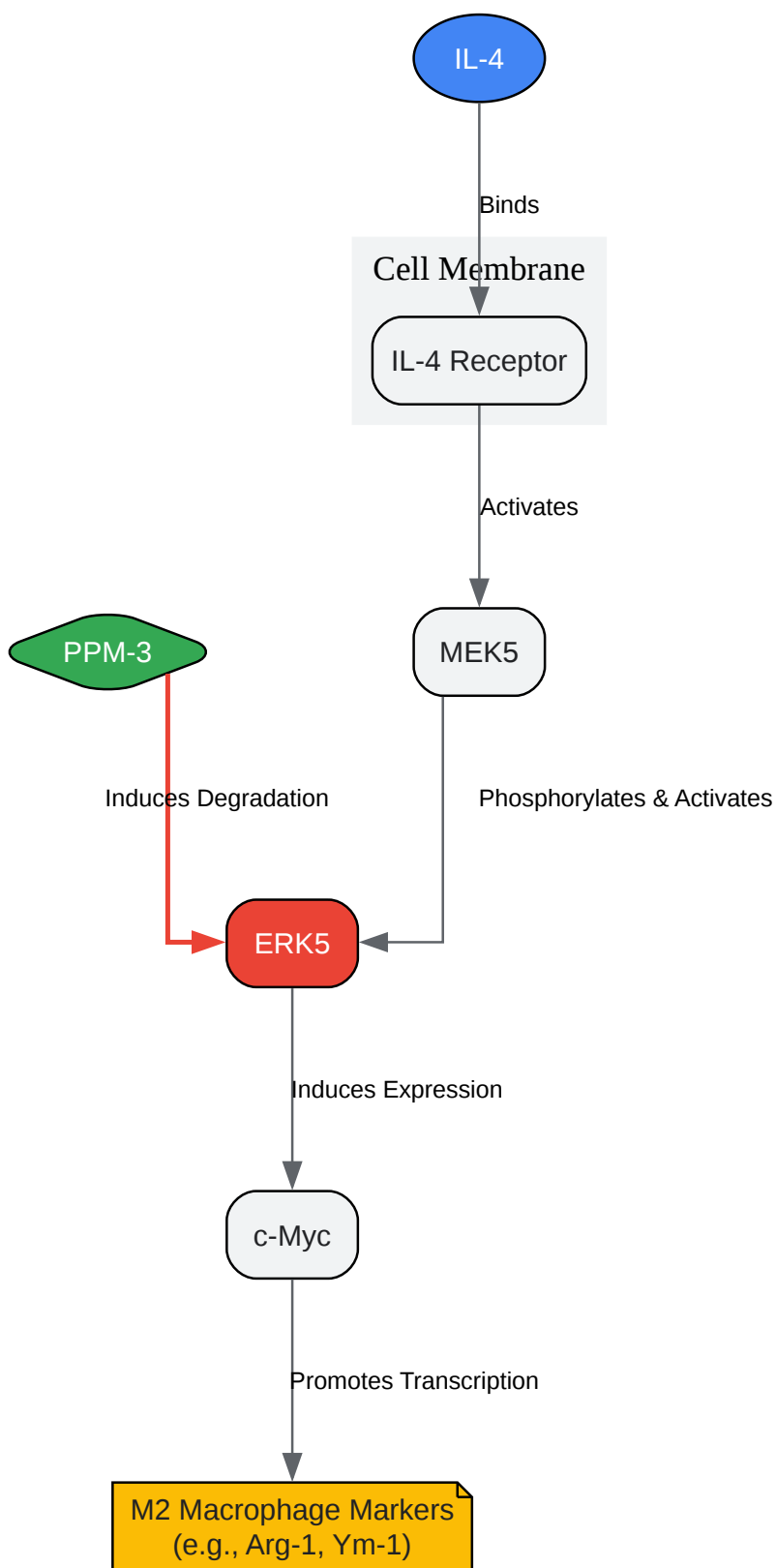
As a PROTAC, **PPM-3**'s mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate ERK5.



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Caption: Mechanism of Action of **PPM-3** as an ERK5 PROTAC Degradar.

**PPM-3**'s biological effects are linked to its modulation of the MEK5/ERK5 signaling pathway, which plays a crucial role in macrophage differentiation. Specifically, this pathway is involved in the IL-4-induced polarization of M2 macrophages, a process that is dependent on the transcription factor c-Myc. By degrading ERK5, **PPM-3** can influence this signaling cascade and thereby alter the macrophage population within the tumor microenvironment.



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Caption: The MEK5/ERK5 Signaling Pathway in IL-4 Induced M2 Macrophage Differentiation and the Point of Intervention for **PPM-3**.

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **PPM-3** are described by Pan et al. in the Journal of Medicinal Chemistry (2023).<sup>[2][3]</sup> The following provides a summary of the key experimental methodologies.

### Chemical Synthesis of PPM-3

The synthesis of **PPM-3** involves a multi-step organic synthesis process. The key steps, as outlined in the primary literature, would typically include the synthesis of the ERK5-binding moiety, the VHL E3 ligase ligand, and the linker, followed by their conjugation to form the final PROTAC molecule. Characterization and purification at each step are crucial and are generally performed using techniques such as:

- High-Performance Liquid Chromatography (HPLC): For purification and purity assessment.
- Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To elucidate and confirm the chemical structure.

### In-Vitro Kinase Binding Assay ( $\text{IC}_{50}$ Determination)

The binding affinity of **PPM-3** to ERK5 ( $\text{IC}_{50}$ ) is a critical parameter. A common method for determining the  $\text{IC}_{50}$  of a kinase inhibitor (or the binding component of a PROTAC) is a competitive binding assay. A generalized protocol would involve:

- Reagents: Recombinant ERK5 enzyme, a fluorescently labeled ATP-competitive ligand (tracer), and a series of dilutions of **PPM-3**.
- Procedure: The ERK5 enzyme is incubated with the tracer and varying concentrations of **PPM-3**.

- **Detection:** The amount of tracer displaced by **PPM-3** is quantified using a suitable detection method, such as fluorescence polarization.
- **Data Analysis:** The data is plotted as the percentage of inhibition versus the logarithm of the **PPM-3** concentration, and the  $IC_{50}$  value is calculated using a non-linear regression model.

## Cellular Degradation Assay ( $DC_{50}$ Determination)

The ability of **PPM-3** to induce the degradation of ERK5 in a cellular context ( $DC_{50}$ ) is typically assessed using Western blotting.

- **Cell Culture:** A panel of cancer cell lines (e.g., HCT116, A375) are cultured under standard conditions.
- **Treatment:** Cells are treated with a range of concentrations of **PPM-3** for a specified period (e.g., 24 hours).
- **Cell Lysis:** After treatment, cells are lysed to extract total protein.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
- **Western Blotting:** Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for ERK5 and a loading control (e.g., GAPDH or  $\beta$ -actin).
- **Detection:** An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
- **Data Analysis:** The intensity of the ERK5 bands is quantified and normalized to the loading control. The  $DC_{50}$  value, the concentration of **PPM-3** that results in 50% degradation of ERK5, is then calculated by plotting the percentage of remaining ERK5 against the logarithm of the **PPM-3** concentration.





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Caption: A generalized workflow for determining the DC<sub>50</sub> of **PPM-3** using Western Blotting.

## Conclusion

**PPM-3** represents a valuable chemical tool for the study of ERK5 biology. Its high potency and selectivity make it a suitable probe for elucidating the diverse roles of ERK5 in both physiological and pathological contexts. The finding that its anti-tumor effects may be mediated through the modulation of macrophage differentiation opens up new avenues for research into ERK5-targeted cancer immunotherapies. Further investigation into the in-vivo efficacy and pharmacokinetic properties of **PPM-3** is warranted to fully assess its therapeutic potential.

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